Antifungal Acrylonitrile Derivatization
When the (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol scaffold is functionalized at the 2-position with an acetonitrile group followed by condensation with aromatic aldehydes, it yields (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives in yields ranging from 63% to 92% [1]. The antifungal activity of these derivatives against a clinical strain of Candida parapsilosis varies from MIC = 19.36 µM to 89.38 µM depending on the aryl substituent, with SAR analysis confirming that the nature and position of substituents on the aryl ring significantly modulate efficacy [1]. In contrast, the non-chlorinated parent scaffold (imidazo[1,2-a]pyridin-2-ylmethanol, CAS 82090-52-6) lacks the 6-chloro handle that enables the specific electronic and steric properties governing both the condensation chemistry and the subsequent biological activity of the acrylonitrile series [2]. The chloro substituent at the 6-position provides a defined site for electronic tuning without introducing the steric hindrance or altered regioselectivity observed with isomers bearing chlorine at the 3-, 5-, 7-, or 8-positions.
| Evidence Dimension | Synthetic derivatization yield and downstream biological activity |
|---|---|
| Target Compound Data | Derivative synthesis yield: 63–92%; Antifungal MIC: 19.36–89.38 µM (Candida parapsilosis) |
| Comparator Or Baseline | Non-chlorinated imidazo[1,2-a]pyridin-2-ylmethanol (CAS 82090-52-6) and positional chloro isomers (3-chloro, 5-chloro, 7-chloro, 8-chloro) |
| Quantified Difference | Yield range 63–92% (target-based derivatives); MIC range 19.36–89.38 µM; positional isomers not applicable for same derivatization series due to altered reactivity |
| Conditions | Three-step synthesis: (1) cyclocondensation to form imidazopyridine core, (2) functionalization at 2-position with acetonitrile group, (3) condensation with aromatic aldehydes; antifungal assay against clinical Candida parapsilosis strain |
Why This Matters
This evidence demonstrates that the 6-chloro-2-methanol scaffold is a productive entry point for synthesizing bioactive acrylonitrile derivatives, with documented yields enabling feasibility assessment for scale-up procurement.
- [1] N'guessan D.U.J., Coulibaly S., Kacou A.A., et al. Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 2025, 15(3):32-41. DOI: 10.9734/ajocs/2025/v15i3371. View Source
- [2] Chembase. Imidazo[1,2-a]pyridin-2-ylmethanol. Catalog CC31309. CAS 82090-52-6. View Source
